N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide is a complex organic compound that features a benzothiazole ring, a morpholine sulfonyl group, and a benzamide moiety
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c28-23(18-4-3-5-20(16-18)33(29,30)27-12-14-31-15-13-27)25-19-10-8-17(9-11-19)24-26-21-6-1-2-7-22(21)32-24/h1-11,16H,12-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVGREWQGQBHKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps:
Formation of Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring, which can be achieved through the cyclization of 2-aminobenzenethiol with aldehydes or ketones.
Coupling Reactions: The benzothiazole derivative is then coupled with a suitable benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring and the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of new materials with specific luminescent properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine sulfonyl group may enhance the compound’s solubility and facilitate its binding to target proteins .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of both the benzothiazole and morpholine sulfonyl groups allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide, a compound characterized by its complex structure featuring a benzothiazole moiety and a morpholine ring, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound’s molecular formula is , with a molecular weight of 493.6 g/mol. It belongs to a class of compounds known for their diverse biological activities, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3O4S2 |
| Molecular Weight | 493.6 g/mol |
| CAS Number | 941000-05-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in critical biological pathways, which may include anti-inflammatory and anticancer mechanisms.
- Cell Membrane Disruption : Similar compounds have demonstrated the ability to disrupt bacterial cell membranes, leading to cell lysis and death.
- Apoptosis Induction : It may promote apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For instance:
- Cell Proliferation Inhibition : The compound has been evaluated against various cancer cell lines, showing significant inhibition of cell growth. In particular, it exhibited promising results against A431 (epidermoid carcinoma) and A549 (lung carcinoma) cell lines.
- Mechanistic Insights : Research indicates that the compound induces apoptosis through caspase activation and cell cycle arrest at the G0/G1 phase.
Antimicrobial Properties
The compound’s structure suggests potential antimicrobial activity:
- Bacterial Inhibition : Similar benzothiazole derivatives have been reported to possess antibacterial properties by targeting essential bacterial enzymes.
- Fungal Activity : Preliminary tests indicate that the compound may also exhibit antifungal activity against common pathogens.
Case Studies and Research Findings
Several studies have explored the biological activity of benzothiazole derivatives:
- Study on Dual Inhibitors : Research focusing on benzothiazole derivatives as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) suggests that modifications to the benzothiazole structure can enhance bioactivity and selectivity for these targets .
- Antitumor Activity Assessment : A study synthesized various benzothiazole compounds, revealing that certain derivatives significantly inhibited tumor growth in vitro and in vivo models .
- Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how structural modifications influence biological activity, highlighting the importance of functional groups in enhancing efficacy against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
